molecular formula C17H18ClNO3 B4404686 3-chloro-N-(3,4-dimethoxybenzyl)-4-methylbenzamide

3-chloro-N-(3,4-dimethoxybenzyl)-4-methylbenzamide

Cat. No. B4404686
M. Wt: 319.8 g/mol
InChI Key: BHWRVYDFYCJXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3,4-dimethoxybenzyl)-4-methylbenzamide is a synthetic compound that belongs to the family of benzamides. It is commonly used in scientific research to study its mechanism of action and its biochemical and physiological effects. This compound has been synthesized using various methods, and its potential applications in the field of drug discovery and development have been explored.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4-dimethoxybenzyl)-4-methylbenzamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, such as topoisomerase II and cyclin-dependent kinase. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit cell migration and invasion in cancer cells. It has also been shown to modulate the expression of certain genes involved in cancer progression and metastasis. In addition, it has been found to have anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-(3,4-dimethoxybenzyl)-4-methylbenzamide in lab experiments is its potential as a lead compound for the development of novel drugs. Its antitumor and antibacterial activities make it a promising candidate for the development of anticancer and antibacterial agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-chloro-N-(3,4-dimethoxybenzyl)-4-methylbenzamide. One of the directions is to explore its potential as a lead compound for the development of novel drugs for the treatment of cancer and bacterial infections. Another direction is to investigate its mechanism of action and its biochemical and physiological effects in more detail. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Scientific Research Applications

3-chloro-N-(3,4-dimethoxybenzyl)-4-methylbenzamide has been extensively used in scientific research to study its potential applications in drug discovery and development. It has been shown to exhibit antitumor and antiproliferative activities against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antibacterial and antifungal agents.

properties

IUPAC Name

3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11-4-6-13(9-14(11)18)17(20)19-10-12-5-7-15(21-2)16(8-12)22-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWRVYDFYCJXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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